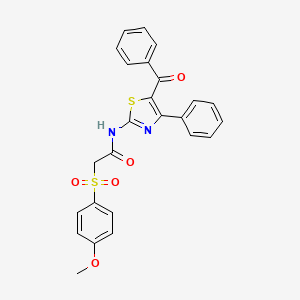

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S2/c1-32-19-12-14-20(15-13-19)34(30,31)16-21(28)26-25-27-22(17-8-4-2-5-9-17)24(33-25)23(29)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFWUOQKWLRNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with a CAS number of 922949-07-3, is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 460.6 g/mol. The compound's unique structure combines a thiazole ring with sulfonamide and acetamide functionalities, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the thiazole ring and substituents on the phenyl groups can enhance cytotoxic effects.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 15.0 | |

| Compound B | MCF7 (Breast) | 12.5 | |

| This compound | A549 (Lung) | TBD | Current Study |

2. Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. The presence of electron-donating groups like methoxy enhances the antibacterial efficacy by improving solubility and interaction with bacterial enzymes.

Table 2: Antibacterial Activity Data

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | E. coli | 20 | |

| Compound D | S. aureus | 18 | |

| This compound | Pseudomonas aeruginosa | TBD | Current Study |

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The inhibitory activity was assessed using hydrolysis assays, comparing it to established inhibitors like acetazolamide.

Table 3: Enzyme Inhibition Data

Case Studies

In a recent study, the synthesis and biological evaluation of this compound demonstrated promising results in inhibiting tumor growth in vitro, particularly against lung cancer cell lines (A549). The study employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibits significant antimicrobial activity against various bacterial strains and fungi. In particular:

- Antibacterial Activity : The compound has shown effectiveness against multidrug-resistant strains, including MRSA, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

- Antifungal Activity : It has also been tested against fungal pathogens, demonstrating comparable efficacy to established antifungal agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, exhibiting cytotoxic effects on various cancer cell lines. Notably:

- Cell Viability Reduction : The compound significantly reduces cell viability at concentrations above 10 µM.

- Targeting Cancer Pathways : Its unique structure allows it to interact with cancer-related pathways, potentially inhibiting tumor growth.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. Results showed significant activity against MRSA strains with MIC values demonstrating superior efficacy compared to conventional antibiotics .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited remarkable cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent .

Q & A

Basic Research: What are the key synthetic steps and critical reaction conditions for synthesizing N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?

The synthesis involves multi-step organic reactions, typically including:

- N-Acylation : Reaction of a thiazol-2-amine precursor with chloroacetate derivatives under basic conditions (e.g., NaH in THF) to form the acetamide backbone .

- Sulfonylation : Introduction of the (4-methoxyphenyl)sulfonyl group via coupling reactions, often requiring anhydrous conditions and catalysts like DMAP .

- Benzoylation : Attachment of the benzoyl group to the thiazole ring using benzoyl chloride in polar aprotic solvents (e.g., DMF) .

Critical Conditions : Temperature control (0–60°C), pH adjustment (neutral to mildly basic), and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic Research: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., benzoyl protons at δ 7.5–8.0 ppm, sulfonyl groups at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Basic Research: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis exposure .

Advanced Research: What methodologies are recommended for identifying biological targets and elucidating mechanisms of action?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., dihydropteroate synthase) or receptors .

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) via spectrophotometric methods (e.g., folate synthesis inhibition for antibacterial activity) .

- Cell-Based Assays : Evaluate anticancer activity using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

Advanced Research: How can contradictory data on biological activity across studies be resolved?

- Structural Validation : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D NMR .

- Assay Standardization : Compare experimental conditions (e.g., cell line viability protocols, incubation times) to identify variability sources .

- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference activity data against structural analogs .

Advanced Research: What strategies optimize synthetic yield while minimizing side reactions?

- Catalyst Screening : Test alternatives to DMAP (e.g., DIPEA) for sulfonylation to reduce byproducts .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocyclic ring formation .

- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during benzoylation .

Advanced Research: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogens) to assess impact on bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for enzyme inhibition) via 3D-QSAR modeling .

- In Silico Screening : Predict ADMET properties (e.g., logP, bioavailability) using tools like SwissADME .

Advanced Research: What experimental approaches evaluate the compound’s reactivity with biological nucleophiles?

- Thiol Reactivity Assays : Incubate with glutathione (GSH) and quantify adducts via LC-MS to assess potential off-target effects .

- Cysteine Protease Inhibition : Monitor activity of papain or caspase-3 in the presence of the compound using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target proteins .

Basic Research: What methods determine solubility and formulation compatibility?

- Shake-Flask Method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid .

- Partition Coefficient (logP) : Determine via octanol/water partitioning followed by UV quantification .

- Excipient Screening : Test stability with common excipients (e.g., PEG, cyclodextrins) using DSC and FTIR .

Advanced Research: How can computational modeling guide the design of derivatives with enhanced potency?

- Free Energy Perturbation (FEP) : Simulate binding energy changes upon substituent modifications .

- MD Simulations : Analyze protein-ligand dynamics over nanosecond timescales to optimize residence time .

- Deep Learning : Train models on PubChem datasets to predict bioactivity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.